molecular formula C8H8FNO2 B1599535 3-Fluoro-4-nitro-o-xylene CAS No. 3013-30-7

3-Fluoro-4-nitro-o-xylene

Cat. No. B1599535
CAS RN: 3013-30-7
M. Wt: 169.15 g/mol
InChI Key: FBALYFOBRZLOET-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitro-o-xylene is a biochemical compound with the molecular formula C8H8FNO2 and a molecular weight of 169.14 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-nitro-o-xylene consists of a benzene ring with two methyl groups, a nitro group, and a fluorine atom . The exact positions of these substituents on the benzene ring differentiate it from other xylene derivatives .


Chemical Reactions Analysis

A study on the nitration of o-xylene, a process similar to what might be used in the synthesis of 3-Fluoro-4-nitro-o-xylene, demonstrated an efficient continuous-flow nitration process . The effects of parameters such as temperature, ratio of H2SO4 to HNO3, H2SO4 concentration, flow rate, and residence time on the reaction were studied .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for 3-Fluoro-4-nitro-o-xylene were not found, it can be inferred from related compounds that it is likely a solid at room temperature . The compound is likely slightly soluble in water and incompatible with strong oxidizers and strong bases .

properties

IUPAC Name

3-fluoro-1,2-dimethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBALYFOBRZLOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426948
Record name 3-Fluoro-4-nitro-o-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-nitro-o-xylene

CAS RN

3013-30-7
Record name 3-Fluoro-4-nitro-o-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3013-30-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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